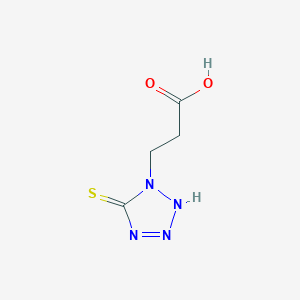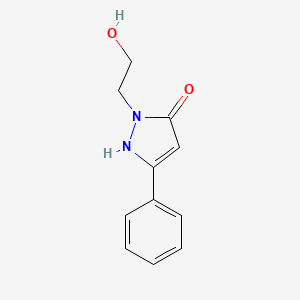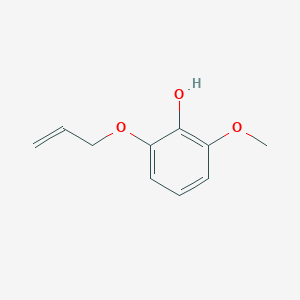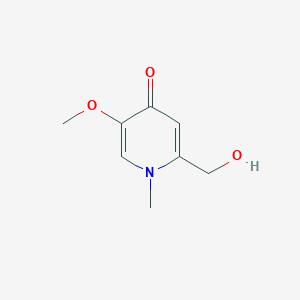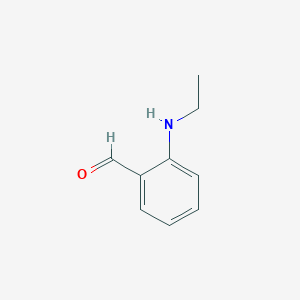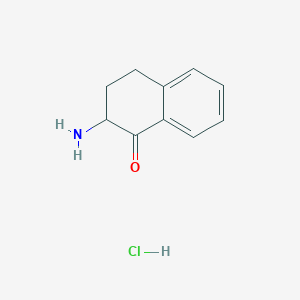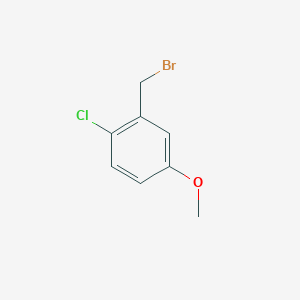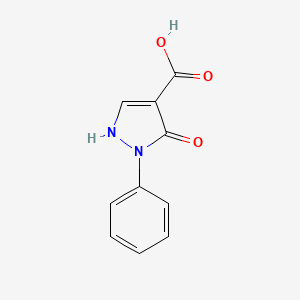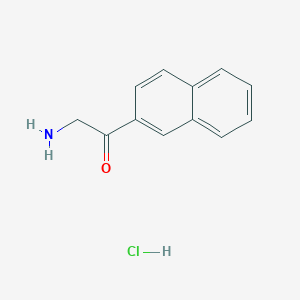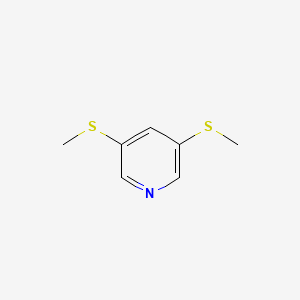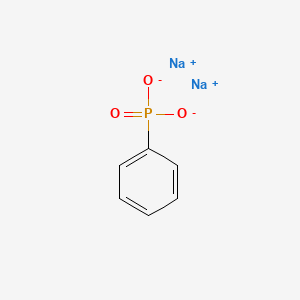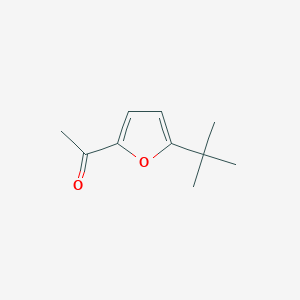![molecular formula C12H12N2 B1338597 3,5'-Dimethyl-[2,2']bipyridinyl CAS No. 4411-79-4](/img/structure/B1338597.png)
3,5'-Dimethyl-[2,2']bipyridinyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 3,5'-Dimethyl-[2,2']bipyridinyl, is a derivative of bipyridine where methyl groups are attached to the third and fifth positions of the two pyridine rings. Bipyridine derivatives are known for their coordination chemistry and are widely used in the synthesis of various complexes due to their ability to act as chelating agents. The presence of methyl groups can influence the electronic properties and steric hindrance of the molecule, which in turn affects its reactivity and the nature of the complexes it forms .
Synthesis Analysis
The synthesis of bipyridine derivatives can involve various methods, including metalation, cross-coupling reactions, and condensation processes. For instance, the lithiation of 3,3'-dimethyl-2,2'-bipyridine and its silylated derivatives has been achieved using BunLi/tmeda, leading to mono- and dilithiated compounds . Another synthetic path involves the enamination of 5,5'-dimethyl-2,2'-bipyridine followed by oxidative cleavage to produce 2,2'-bipyridine-5,5'-dicarbaldehyde . Additionally, the synthesis of 4-carbomethoxy-6,6'-dimethyl-2,2'-bipyridine has been reported using modified Negishi cross-coupling conditions .
Molecular Structure Analysis
The molecular structure of bipyridine derivatives is characterized by the orientation and distance between the nitrogen atoms and the substituents on the pyridine rings. X-ray crystallography has revealed that in some complexes, the pyridine rings can adopt a distorted conformation to optimize metal-nitrogen binding . The presence of methyl groups can induce a pseudo-boat conformation in the ligand, affecting the overall geometry of the complex . The torsion angle between the pyridine rings can also be a significant factor in the molecular structure, as seen in the dilithium compound [{2-CH(SiMe3)C5H3N}2{Li(tmeda)}2], where the torsion angle is 50.7° .
Chemical Reactions Analysis
Bipyridine derivatives undergo various chemical reactions, including coordination to metal ions, redox processes, and ligand exchange reactions. The coordination chemistry of these compounds is rich, with the ability to form complexes with a wide range of metals, as demonstrated by the synthesis of lanthanide complexes . The reactivity can be further modified by the presence of substituents, such as methyl groups, which can influence the electronic properties of the ligand and the stability of the resulting complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5'-Dimethyl-[2,2']bipyridinyl derivatives, such as solubility, melting point, and thermal stability, are crucial for their practical applications. The thermal behavior of lanthanide complexes with 5,5'-dimethyl-2,2'-bipyridine has been studied, showing that these complexes are thermally stable up to 450 K . The photophysical properties are also of interest, with some complexes exhibiting characteristic fluorescence of lanthanide ions . The presence of methyl groups can affect the vibrational modes of the molecule, as seen in the study of complexes with chloranilic acid .
科学的研究の応用
Crystal and Molecular Structures Analysis Research into the structures and phase transitions of dimethyl-2,2'-bipyridyl complexes, specifically comparing 4,4'- and 6,6'-dimethyl-2,2'-bipyridyl with chloranilic acid, reveals insights into their antiferroelectric properties and phase transition behaviors. These complexes exhibit significant hydrogen bonding and potentially have applications in materials science due to their unique structural properties (Bator et al., 2011).
Photocatalytic Applications Copper(I) complexes with 6,6'-disubstituted 2,2'-bipyridine ligands have shown promise for incorporation into copper-based dye-sensitized solar cells (DSCs). These complexes, through their ability to form stable and efficient photovoltaic devices, highlight the potential of 3,5'-Dimethyl-[2,2']bipyridinyl derivatives in renewable energy technologies (Constable et al., 2009).
Luminescence and Thermal Properties in Rare Earth Complexes Rare earth complexes incorporating 3,5'-Dimethyl-[2,2']bipyridinyl derivatives have been studied for their structural, thermal, and luminescent properties. These complexes exhibit unique thermal decomposition mechanisms and luminescence, which could be useful for applications in materials science and optical devices (Zhu, Ren, & Zhang, 2018).
Spin Crossover and Electronic Properties Studies on iron(II) complexes based on functionalized bipyridyl ligands, including 3,5'-Dimethyl-[2,2']bipyridinyl, have explored their spin crossover behavior. The variation in electronic and structural properties of these complexes under different conditions provides valuable insights into the design of molecular materials with tunable magnetic and electronic properties (Xue et al., 2018).
Photocatalytic CO2 Reduction Research on Ru(II)-Re(I) binuclear and tetranuclear complexes, utilizing 3,5'-Dimethyl-[2,2']bipyridinyl derivatives as ligands, has demonstrated enhanced photocatalytic activities for CO2 reduction. These complexes exhibit improved efficiency and extended photocatalytic responses, illustrating the potential of 3,5'-Dimethyl-[2,2']bipyridinyl in photocatalytic applications for environmental remediation (Gholamkhass et al., 2005).
Safety And Hazards
特性
IUPAC Name |
3-methyl-2-(5-methylpyridin-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-5-6-11(14-8-9)12-10(2)4-3-7-13-12/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEVLYYOGYVOPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=C(C=CC=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5'-Dimethyl-[2,2']bipyridinyl | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1338515.png)

